

# Spectroscopic Profile of Methyl Cedryl Ether: A Technical Guide

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## Compound of Interest

Compound Name: Methyl cedryl ether

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This technical guide provides a comprehensive overview of the spectroscopic properties of **methyl cedryl ether**, a valued sesquiterpenoid ether in the fragrance and flavor industries. Due to the limited availability of published, raw spectroscopic data, this document presents an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of **methyl cedryl ether** based on established principles of organic spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.

## Chemical Structure and Properties

- IUPAC Name: (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0<sup>1,5</sup>]undecane
- Synonyms: Cedramber, Cedrol methyl ether
- CAS Number: 19870-74-7, 67874-81-1[1]
- Molecular Formula: C<sub>16</sub>H<sub>28</sub>O[2]
- Molecular Weight: 236.40 g/mol [3]

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **methyl cedryl ether**. These predictions are derived from the known spectral behavior of similar terpenoid structures and ethers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Methyl Cedryl Ether**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 3.2 - 3.4	s	3H	O-CH <sub>3</sub>
~ 0.8 - 1.3	m	12H	4 x CH <sub>3</sub>
~ 1.0 - 2.2	m	13H	CH <sub>2</sub> and CH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Methyl Cedryl Ether**

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~ 70 - 80	C	C-O (quaternary)
~ 48 - 52	CH <sub>3</sub>	O-CH <sub>3</sub>
~ 15 - 60	C, CH, CH <sub>2</sub> , CH <sub>3</sub>	Tricyclic carbon skeleton

## Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectroscopic Data for **Methyl Cedryl Ether**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960 - 2850	Strong	C-H stretch (alkane)
1465 - 1440	Medium	C-H bend (CH <sub>2</sub> /CH <sub>3</sub> )
1380 - 1365	Medium	C-H bend (CH <sub>3</sub> )
1100 - 1050	Strong	C-O stretch (ether)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for **Methyl Cedryl Ether**

m/z Ratio	Proposed Fragment
236	$[M]^+$ (Molecular Ion)
221	$[M - CH_3]^+$
205	$[M - OCH_3]^+$
193	$[M - C_3H_7]^+$

## Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a liquid fragrance compound such as **methyl cedryl ether**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **methyl cedryl ether** in 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Set the spectral width to approximately 16 ppm.
  - Use a 30-degree pulse width.
  - Set the relaxation delay to 1.0 seconds.
  - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to approximately 220 ppm.
  - Use a 30-degree pulse width.
  - Set the relaxation delay to 2.0 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

## Infrared (IR) Spectroscopy

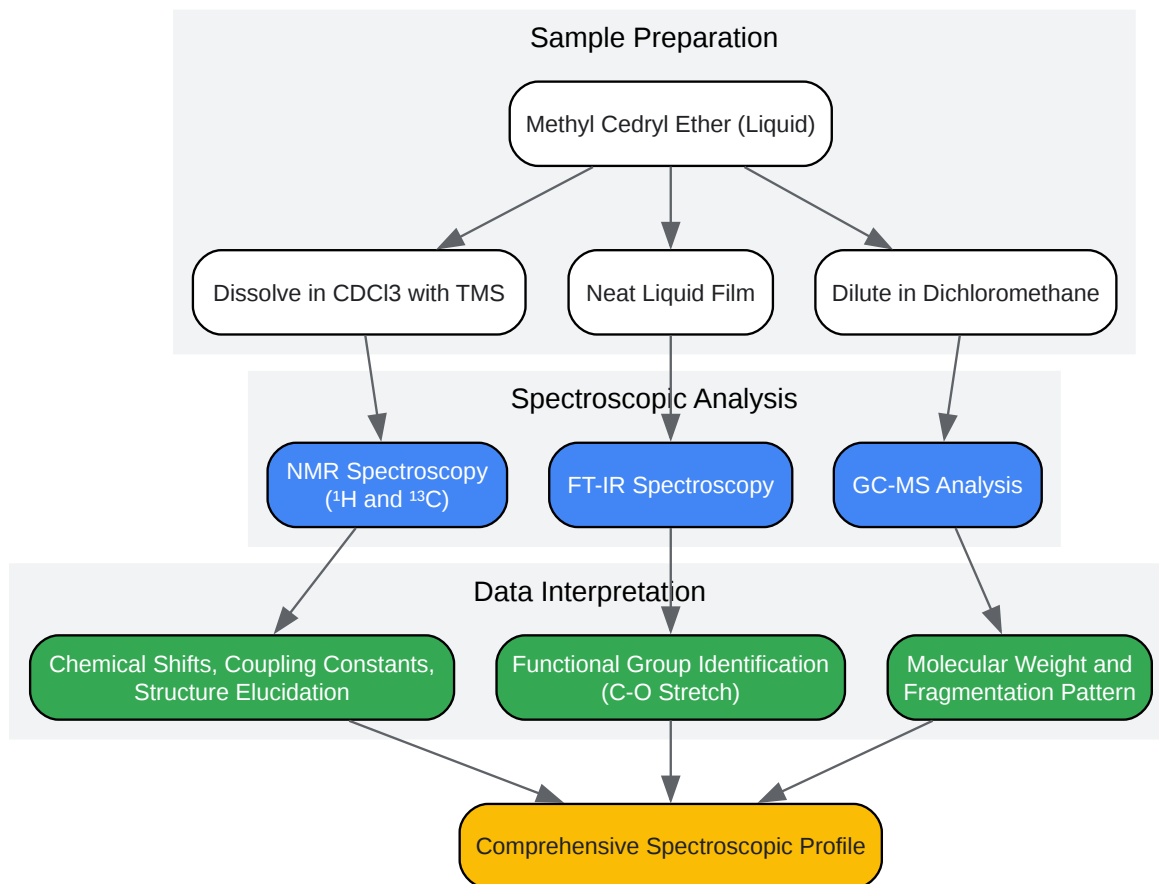
- Sample Preparation: As **methyl cedryl ether** is a liquid, the neat sample can be analyzed directly. Place one to two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the prepared salt plates in the sample holder.
  - Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **methyl cedryl ether** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- GC Conditions:
  - Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m).
  - Injector: Set the injector temperature to 250 °C.
  - Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
  - Oven Program: Start at an initial temperature of 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: Set to 230 °C.
  - Quadrupole Temperature: Set to 150 °C.
  - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to **methyl cedryl ether** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **methyl cedryl ether**.



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